molecular formula C3H6O2 B045915 (R)-Glycidol CAS No. 57044-25-4

(R)-Glycidol

Cat. No. B045915
CAS RN: 57044-25-4
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-GSVOUGTGSA-N
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Description

(R)-Glycidol, also known as (R)-2,3-Epoxy-1-propanol, is a chiral epoxide that is widely used in the field of organic synthesis. It is a versatile and useful reagent for a variety of synthetic transformations, and can be used as a starting material for the synthesis of a wide range of compounds, including drugs, polymers, and other materials.

Scientific Research Applications

  • Synthesis of Triacylglycerols : (R)-Glycidol is used for the highly regioselective and stereoselective synthesis of triglycerides, as demonstrated by Sonnet (1991) in the study "A short highly regio- and stereoselective synthesis of triacylglycerols" (Sonnet, 1991).

  • Catalyst in Aerogel Synthesis : It serves as a catalyst in synthesizing high porosity, low-density resorcinol-formaldehyde aerogels and carbon aerogels, allowing for control of their properties, as reported by Zhu et al. (2022) in "Effect of concentration of glycidol on the properties of resorcinol-formaldehyde aerogels and carbon aerogels" (Zhu et al., 2022).

  • Initiator for Polymerisation : Glycidol is used as an initiator for the ring-opening polymerisation of epsilon-caprolactone, as explored by Zhou et al. (2008) in "Epoxy functionalised poly(epsilon-caprolactone): synthesis and application" (Zhou et al., 2008).

  • Cancer Research : R-glycidol derivatives of homochiral poly(amidoamine) dendrimers have been found to bind to cell membranes and preferentially enter cancer cells, as studied by Malinga-Drozd et al. (2021) in "Chiral Recognition of Homochiral Poly (amidoamine) Dendrimers Substituted with R- and S-Glycidol by Keratinocyte (HaCaT) and Squamous Carcinoma (SCC-15) Cells In Vitro" (Malinga-Drozd et al., 2021).

  • Enzymatic Resolution : A novel method for preparing highly pure optically active (R)- and (S)-3-chloro-1,2-propanediol, which can be used in scientific research, involves the use of R-glycidol, as described by Suzuki and Kasai (1991) in "A novel method for the generation of (R)- and (S)-3-chloro-1,2-propanediol by stereospecific dehalogenating bacteria and their use in the preparation of (R)- and (S)-Glycidol" (Suzuki & Kasai, 1991).

  • Genotoxicity Studies : Glycidol's genotoxic potential has been studied, indicating its ability to cause mutations, DNA damage, and increased micronuclei in cells, as reported by Kim et al. (2006) in "Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis" (Kim et al., 2006).

  • Chiral Self-Recognition : The chiral self-recognition in the gas phase of glycidol dimers, leading to differences in absorption patterns, was demonstrated by Borho et al. (2001) in "Chiral self-recognition in the gas phase: the case of glycidol dimers" (Borho et al., 2001).

properties

IUPAC Name

[(2R)-oxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKINSOISVBQLD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904710
Record name (R)-Glycidol
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57044-25-4
Record name (+)-Glycidol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Glycidol
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Record name R-2,3-epoxy-1-propanol
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Record name 57044-25-4
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Synthesis routes and methods

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (R)-Glycidol?

A1: this compound has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.

Q2: Is there any spectroscopic data available to characterize this compound?

A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of this compound and its derivatives. [, , , , , , , , ]

Q3: What is known about the stability of this compound under different conditions?

A3: this compound can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing this compound in multi-step syntheses. [, , , , , , ]

Q4: Has this compound been utilized in enantioselective catalysis?

A4: Yes, research demonstrates the enantioselective chemisorption of this compound on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]

Q5: Are there any studies involving enzymes and this compound?

A5: Yes, researchers have explored the use of lipases for the kinetic resolution of this compound via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]

Q6: How do structural modifications of this compound influence biological activity?

A6: Studies using this compound derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]

Q7: Are there any studies examining the cytotoxicity of this compound?

A7: Yes, research shows that this compound exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []

Q8: What are some notable natural products synthesized using this compound as a starting material?

A8: this compound has served as a key building block in the total synthesis of various natural products, including:

  • (-)-Microcarpalide and (+)-Lethaloxin []
  • Methyl 11(S)-jalapinolate []
  • Providencin []
  • (+)-Cryptocaryol A []
  • Altohyrtin C (Spongistatin 2) []
  • (+)-Goniodenin []
  • Okadaic acid []
  • Testudinariols A and B []
  • (-)-A26771B []
  • (+)-Monanchorin and Clavaminol A, C, and H []
  • Protectin DX/PDX []
  • (+)-Leukotriene B4 methyl ester []

Q9: What are some pharmaceutical applications of this compound?

A9: this compound has been used in the synthesis of:

  • Cidofovir, a broad-spectrum antiviral drug [, ]
  • Pretomanid, an antituberculosis agent []
  • L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
  • Befunolol hydrochloride, a beta-blocker used to treat glaucoma []

Q10: Have computational methods been employed to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between this compound and bitartrate species on palladium surfaces. []

Q11: What are the safety concerns associated with this compound?

A11: While this compound is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []

Q12: Are there studies on the environmental impact of this compound?

A12: While specific information on the environmental impact of this compound is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.

Q13: What analytical techniques are used to quantify this compound?

A13: Researchers rely on various analytical methods for the characterization and quantification of this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]

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